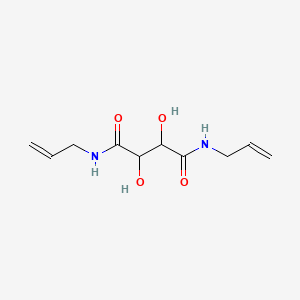

N,N'-Diallyltartramide

Description

Properties

IUPAC Name |

2,3-dihydroxy-N,N'-bis(prop-2-enyl)butanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O4/c1-3-5-11-9(15)7(13)8(14)10(16)12-6-4-2/h3-4,7-8,13-14H,1-2,5-6H2,(H,11,15)(H,12,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRKLEAHGBNDKHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C(C(C(=O)NCC=C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50866693 | |

| Record name | 2,3-Dihydroxy-N~1~,N~4~-di(prop-2-en-1-yl)butanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50866693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Sigma-Aldrich MSDS] | |

| Record name | N,N'-Diallyltartardiamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15761 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

28843-34-7 | |

| Record name | 2,3-Dihydroxy-N1,N4-di-2-propen-1-ylbutanediamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28843-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-Diallyltartramide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028843347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC145415 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145415 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N'-diallyltartramide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.774 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: Re-evaluating the Matrix with N,N'-Diallyltartramide

An In-depth Technical Guide to N,N'-Diallyltartramide in Research for Researchers, Scientists, and Drug Development Professionals

In the landscape of molecular biology and biotechnology, the polyacrylamide gel is a cornerstone for the separation of proteins and nucleic acids. The physical properties of this gel, and thus the resolution and outcome of an experiment, are dictated by the crosslinking agent used during its polymerization. While N,N'-methylenebisacrylamide (bis-acrylamide) has long been the standard, this compound (DATD) presents a compelling alternative with unique advantages, particularly when the recovery of separated macromolecules is desired.[1][2] This guide provides a deep dive into the chemistry, applications, and protocols associated with DATD, offering researchers the knowledge to leverage this versatile crosslinker in their work. Beyond its classical use in electrophoresis, we will also explore its emerging roles in the fabrication of advanced hydrogel systems for drug delivery and tissue engineering.[3]

The Chemistry of a Reversible Crosslinker: DATD vs. Bis-acrylamide

At its core, the utility of DATD stems from its chemical structure. Unlike the stable amide bonds formed by bis-acrylamide, DATD possesses vicinal diols (two hydroxyl groups on adjacent carbon atoms).[4] This feature is the key to its reversibility. The 1,2-diol structure is susceptible to cleavage by periodic acid (HIO₄), which breaks the carbon-carbon bond between the hydroxyl-bearing carbons. This targeted chemical scission effectively dissolves the gel matrix, allowing for the gentle and efficient recovery of entrapped biomolecules.[4]

| Feature | This compound (DATD) | N,N'-Methylenebisacrylamide (bis-acrylamide) |

| Chemical Structure | Contains a 1,2-diol moiety | Contains a stable methylene bridge |

| Reversibility | Reversible crosslinks; gel can be solubilized with periodic acid[4] | Essentially irreversible crosslinks under standard conditions |

| Resolution | Can offer greater resolution, especially for high molecular weight proteins[1] | Standard resolution for a wide range of applications |

| Polymerization | Slower polymerization kinetics; can inhibit polymerization at high concentrations[4] | Well-characterized and efficient polymerization |

| Gel Strength | Can form mechanically stable gels, with a stronger interaction with glass[4] | Forms robust and widely used gels |

| Background Staining | May offer reduced background with certain staining methods | Can sometimes result in higher background staining |

Core Application: Reversible Polyacrylamide Gel Electrophoresis (PAGE)

The primary application of DATD is in the formulation of polyacrylamide gels for electrophoresis where the subsequent recovery of separated proteins or nucleic acids is necessary. This is particularly valuable for applications such as peptide mapping, sequencing, and preparative electrophoresis for functional studies.

Mechanism of DATD-Crosslinked Gel Formation and Dissolution

The polymerization of acrylamide with DATD as the crosslinker proceeds via a free-radical mechanism, typically initiated by ammonium persulfate (APS) and catalyzed by tetramethylethylenediamine (TEMED). The resulting polyacrylamide chains are crosslinked by DATD molecules, forming a porous gel matrix. The key distinction from bis-acrylamide gels lies in the post-electrophoresis processing. The addition of periodic acid specifically targets the vicinal diols of the DATD crosslinks, leading to the dissolution of the gel and the release of the separated macromolecules.

Caption: DATD in stimuli-responsive hydrogels for drug delivery.

Conclusion: A Versatile Tool for Modern Research

This compound is more than just an alternative to bis-acrylamide; it is a specialized tool that enables researchers to perform experiments that would otherwise be challenging or impossible. Its key feature of reversible crosslinking has cemented its place in proteomics and genomics for the recovery of high-purity samples from gels. Furthermore, its growing application in the field of biomaterials, particularly in the design of smart hydrogels, underscores its versatility. By understanding the underlying chemistry and protocols associated with DATD, researchers can unlock new possibilities in their experimental designs, from enhancing protein characterization to developing novel drug delivery platforms.

References

-

Hahn, E. C., & Hahn, P. S. (1987). Properties of acrylamide gels cross-linked with low concentrations of N,N'-diallyltartardiamide. Journal of Virological Methods, 15(1), 41–52. [Link]

-

Späth, P. J., & Koblet, H. (1979). Properties of SDS-polyacrylamide gels highly cross-linked with N,N'-diallyltartardiamide and the rapid isolation of macromolecules from the gel matrix. Analytical Biochemistry, 93(2), 275–285. [Link]

-

Wikipedia. (n.d.). N,N′-Diallyl-L-tartardiamide. Retrieved January 16, 2026, from [Link]

-

Sarker, A., et al. (2021). Fundamental Concepts of Hydrogels: Synthesis, Properties, and Their Applications. Polymers, 13(21), 3739. [Link]

- Ahmed, E. M. (2015). Hydrogel: Preparation, characterization, and applications: A review. Journal of Advanced Research, 6(2), 105–121.

-

Anseth, K. S., et al. (2016). Dynamic control of hydrogel crosslinking via sortase-mediated reversible transpeptidation. Biomaterials, 101, 260-268. [Link]

-

Wenzel, T., et al. (2022). Hydrolytic Stability of Crosslinked, Highly Alkaline Diallyldimethylammonium Hydroxide Hydrogels. Polymers, 14(20), 4443. [Link]

-

Valdes, O., et al. (2010). Hydrogels from acrylic acid with N,N-dimethylacrylamide: Synthesis, characterization, and water absorption properties. Journal of the Chilean Chemical Society, 55(1), 19-24. [Link]

-

Interchim. (n.d.). Crosslinkers for gel electrophoresis. Retrieved January 16, 2026, from [Link]

-

Moore, P. A. (1980). Liquid scintillation counting of polyacrylamide gels crosslinked with N,N'-methylene-bis-acrylamide and N,N'-diallyltartardiamide. Analytical Biochemistry, 108(1), 151–155. [Link]

-

ResearchGate. (n.d.). Synthesis and properties of thermo- and pH-sensitive poly(diallyldimethylammonium chloride)/poly(N,N-diethylacrylamide) semi-IPN hydrogel. Retrieved January 16, 2026, from [Link]

-

Wang, J., et al. (2017). Synthesis and Characterization of Thermoresponsive Hydrogels Based on N-Isopropylacrylamide Crosslinked with 4,4′-Dihydroxybiphenyl Diacrylate. ACS Omega, 2(11), 7851–7858. [Link]

- Talja, H., & Setälä, H. (2011). N,N'-diallylaldardiamides and their use as cross-linkers in xylan hydrogels. Abstracts of Papers of the American Chemical Society, 241.

-

Wang, A. Z., et al. (2014). State-of-the-Art in Design Rules for Drug Delivery Platforms: Lessons from FDA-approved Nanomedicines. Journal of Controlled Release, 184, 3-15. [Link]

-

ResearchGate. (n.d.). Drug delivery systems. Retrieved January 16, 2026, from [Link]

-

MDPI. (2023). The Preparation and Characterization of N,N-Dimethyl Acrylamide-Diallyl Maleate Gel/Hydrogel in a Non-Aqueous Solution. Retrieved January 16, 2026, from [Link]

-

MDPI. (2023). Clinical Applications of Targeted Nanomaterials. Retrieved January 16, 2026, from [Link]

- Liao, Y.-T., et al. (2015).

-

MDPI. (2018). Smart Hydrogels: Preparation, Characterization, and Determination of Transition Points of Crosslinked N-Isopropyl Acrylamide/Acrylamide/Carboxylic Acids Polymers. Retrieved January 16, 2026, from [Link]

-

MDPI. (2022). Advanced Drug Delivery Micro- and Nanosystems for Cardiovascular Diseases. Retrieved January 16, 2026, from [Link]

-

Huang, Y., et al. (2023). Novel Drug Delivery Systems: An Important Direction for Drug Innovation Research and Development. Frontiers in Pharmacology, 14, 1224719. [Link]

Sources

- 1. Properties of acrylamide gels cross-linked with low concentrations of N,N'-diallyltartardiamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Properties of SDS-polyacrylamide gels highly cross-linked with N,N'-diallyltartardiamide and the rapid isolation of macromolecules from the gel matrix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (+)-N,N -Diallyltartramide = 99 58477-85-3 [sigmaaldrich.com]

- 4. N,N'-Diallyl-L-tartardiamide - Wikipedia [en.wikipedia.org]

synthesis of N,N'-Diallyltartramide from tartaric acid

An In-depth Technical Guide to the Synthesis of N,N'-Diallyltartramide from Tartaric Acid

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a chiral, bifunctional monomer of significant interest in materials science and polymer chemistry. Derived from tartaric acid, an inexpensive and readily available chiral building block, this compound serves as a valuable crosslinking agent for the synthesis of advanced hydrogels and functional polymers.[1][2] The presence of two allyl groups allows for subsequent polymerization or thiol-ene coupling reactions, while the core tartramide structure, with its two stereocenters and hydroxyl groups, imparts chirality and hydrophilicity to the resulting polymer networks. This guide provides a comprehensive overview of the synthesis of this compound, focusing on a robust and reproducible laboratory-scale methodology. It delves into the mechanistic underpinnings of the reaction, offers a detailed experimental protocol, and discusses the critical parameters that ensure high yield and stereochemical fidelity.

Introduction: The Strategic Value of a Tartaric Acid-Derived Crosslinker

Tartaric acid is a C4-dicarboxylic acid that features prominently in the "chiral pool," a collection of inexpensive, enantiomerically pure compounds derived from natural sources that serve as powerful starting materials in asymmetric synthesis.[1] Its C2-symmetric structure, containing two stereocenters and two hydroxyl groups, makes it an ideal scaffold for creating complex chiral molecules and materials.[1][3]

The conversion of tartaric acid into this compound transforms this simple organic acid into a versatile crosslinking agent. The resulting diamide is significantly more robust to hydrolysis than the corresponding tartrate esters, a crucial property for materials intended for use in aqueous environments.[4] The terminal allyl groups are amenable to a variety of polymerization techniques, enabling the creation of structured polymer networks. These networks have found applications in:

-

Electrophoresis: As a crosslinker for polyacrylamide gels, providing a soluble matrix for macromolecule separation.[2]

-

Biomaterials: In the formation of biocompatible hydrogels for controlled drug release or tissue engineering scaffolds.[2][5]

-

Chiral Stationary Phases: For the preparation of materials used in enantioselective chromatography.[6]

This document outlines a reliable synthetic pathway from a tartaric acid derivative to this compound, emphasizing experimental design choices that favor stereochemical retention and product purity.

Synthesis Strategy and Mechanistic Considerations

The direct amidation of tartaric acid with allylamine via thermolysis is possible but presents significant challenges. High temperatures (e.g., 200°C) can lead to racemization, resulting in a mixture of stereoisomers and diminishing the value of the chiral starting material.[4][7]

A more controlled and reliable approach involves a two-step conceptual pathway:

-

Activation of the Carboxylic Acid: The carboxyl groups of tartaric acid must be activated to facilitate nucleophilic attack by the weakly basic allylamine. While conversion to an acyl chloride is a classic activation method, it requires harsh reagents like thionyl chloride.[8] A milder and more common strategy is to start with a tartaric acid ester, such as diethyl L-tartrate, which is commercially available and highly soluble. The ester functional group is sufficiently electrophilic to react with amines under controlled heating.

-

Nucleophilic Acyl Substitution (Amidation): The reaction proceeds via the nucleophilic attack of the allylamine's nitrogen atom on the carbonyl carbon of the tartrate ester. This forms a tetrahedral intermediate which then collapses, expelling an ethoxide leaving group to form the stable amide bond. Two equivalents of allylamine are required to react with both ester groups. The reaction is typically driven to completion by using an excess of the amine and removing the alcohol byproduct (ethanol).

This ester-to-amide route offers superior control over the reaction conditions, thereby minimizing side reactions and preserving the stereochemical integrity of the chiral centers.

Detailed Experimental Protocol

This protocol describes the synthesis of (+)-N,N'-diallyl-L-tartramide from diethyl L-tartrate.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Diethyl L-tartrate | ≥99% | Sigma-Aldrich | |

| Allylamine | 98% | Sigma-Aldrich | Toxic, flammable, corrosive |

| Methanol | Anhydrous | Fisher Scientific | |

| Ethyl Acetate | ACS Grade | VWR | |

| Hexanes | ACS Grade | VWR | |

| Magnesium Sulfate | Anhydrous | For drying | |

| Saturated NaCl solution | Brine |

Equipment

-

Round-bottom flasks (100 mL and 250 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Glass funnel and filter paper

-

Beakers and graduated cylinders

-

Thin-Layer Chromatography (TLC) plates (silica gel)

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add diethyl L-tartrate (10.3 g, 50 mmol).

-

Addition of Amine: Add allylamine (11.4 g, 15 mL, 200 mmol, 4 equivalents). Caution: Perform this step in a well-ventilated fume hood as allylamine is volatile, toxic, and has a strong odor.

-

Reaction: Heat the mixture to a gentle reflux (approx. 65-70°C) with continuous stirring. The reaction progress can be monitored by TLC (e.g., using a 1:1 ethyl acetate/hexanes mobile phase), observing the disappearance of the diethyl L-tartrate spot. The reaction is typically complete within 24-48 hours.

-

Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess allylamine and the ethanol byproduct under reduced pressure using a rotary evaporator.

-

Work-up and Purification: The resulting crude solid or viscous oil is often pure enough for many applications. For higher purity, recrystallization is effective. Dissolve the crude product in a minimal amount of hot methanol or ethyl acetate. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

-

Isolation: Collect the white crystalline product by vacuum filtration, washing the crystals with a small amount of cold solvent (the same used for recrystallization).

-

Drying: Dry the purified this compound under vacuum to a constant weight.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and melting point analysis to confirm its identity and purity.

Data Summary and Expected Results

The following table summarizes the expected quantitative data for the described synthesis.

| Parameter | Value |

| Molecular Formula | C₁₀H₁₆N₂O₄ |

| Molecular Weight | 228.24 g/mol |

| Theoretical Yield | 11.41 g |

| Appearance | White crystalline solid |

| Expected Melting Point | 165-168 °C |

| Expected ¹H NMR (DMSO-d₆) δ (ppm) | ~8.3 (t, 2H, NH), 5.8 (m, 2H, -CH=), 5.1 (m, 4H, =CH₂), 4.2 (s, 2H, CH-OH), 3.8 (m, 4H, N-CH₂) |

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.

Synthesis Workflow Visualization

The following diagram illustrates the overall synthetic workflow from the tartaric acid derivative to the final product.

Caption: Reaction workflow for the synthesis of this compound.

Conclusion and Future Outlook

The synthesis of this compound from diethyl L-tartrate and allylamine is a straightforward and efficient method for producing a high-value chiral crosslinking agent. The procedure avoids the harsh conditions associated with direct thermolysis of the free acid, ensuring the preservation of stereochemical integrity. The resulting product is a versatile monomer whose diallyl functionalities can be readily incorporated into polymer backbones through various polymerization mechanisms. As the demand for sophisticated, functional, and biocompatible polymers grows, particularly in the fields of drug delivery and regenerative medicine, chiral building blocks like this compound will continue to be of paramount importance.[5][9] Future research may focus on diversifying the N-substituents to tune the solubility and reactivity of the monomer or exploring its use in advanced applications such as self-healing hydrogels or stimuli-responsive materials.[10]

References

- Gonzalez, S.V., & Carlsen, P. (n.d.). Investigation of tartaric acid amide formation by thermolysis of tartaric acids with alkylamines. ARKIVOC.

- Gonzalez, S.V., & Carlsen, P. (2011). Investigation of tartaric acid amide formation by thermolysis of tartaric acids with alkylamines. ARKIVOC, 2011(ix), 325-336.

- Kizuka, K., & Inoue, S. (2016). Synthesis and Properties of Chiral Polyurethane Elastomers Using Tartaric Acids.

- Sinkó, B., et al. (2010). Synthesis and Characterization of Long-Chain Tartaric Acid Diamides as Novel Ceramide-Like Compounds. Molecules, 15(2), 854-871.

- Cui, Z., et al. (n.d.). Tartaric acid-based chiral polyamides: unraveling intrinsic multicolor clusteroluminescence and the solvent-modulated emission mechanism.

- Herbert, R. B., & Venter, H. (2002). Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules. Current Organic Chemistry, 6(12), 1077-1107.

- Kawalek, A., & Borowiecki, T. (2011). Tartaric acid and its O-acyl derivatives. Part 8. Direct synthesis of novel N-substituted mono- and diacyltartrimides. ARKIVOC, 2011(ix), 142-154.

- Schloegl, K., & Widhalm, M. (1984). Tartaric acid derivatives as chiral sources for enantioseparation in liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 2(2), 183-189.

- Sigma-Aldrich. (n.d.). (+)-N,N'-Diallyltartramide product page.

- Google Patents. (n.d.). US20150126734A1 - Process for preparation of n,n-di substituted carboxamides.

- Lanzalaco, S., & Armelin, E. (2017). Poly(N-Isopropylacrylamide)

- Trachsel, L., et al. (2024). Diversification of Acrylamide Polymers via Direct Transamidation of Unactivated Tertiary Amides. Journal of the American Chemical Society, 146(2), 1627-1634.

- Sigma-Aldrich. (n.d.). Polymer Drug Delivery Techniques.

Sources

- 1. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (+)-N,N -Diallyltartramide = 99 58477-85-3 [b2b.sigmaaldrich.com]

- 3. Synthesis and Properties of Chiral Polyurethane Elastomers Using Tartaric Acids [scirp.org]

- 4. quod.lib.umich.edu [quod.lib.umich.edu]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Tartaric acid derivatives as chiral sources for enantioseparation in liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. US20150126734A1 - Process for preparation of n,n-di substituted carboxamides - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. Diversification of Acrylamide Polymers via Direct Transamidation of Unactivated Tertiary Amides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of N,N'-Diallyltartramide as a Reversible Crosslinker

Abstract

N,N'-Diallyltartramide (DATD) is a specialized crosslinking agent primarily utilized in the formation of polyacrylamide gels for electrophoresis and other hydrogel applications.[1][2] Unlike the more conventional and widely used N,N'-methylenebisacrylamide (bis-acrylamide), DATD-crosslinked gels possess the unique advantage of being chemically cleavable. This property stems from the vicinal diol structure within its tartaric acid-derived backbone, which can be selectively oxidized. This guide provides a detailed exploration of the chemical mechanisms governing both the formation and subsequent cleavage of DATD crosslinks, offers practical methodologies for its use, and presents a comparative analysis against standard crosslinkers, equipping researchers with the foundational knowledge to leverage this versatile reagent in their work.

Part 1: The Chemistry of DATD Crosslink Formation

The utility of any crosslinker lies in its ability to form stable covalent bonds between linear polymer chains, thereby creating a three-dimensional, porous matrix. The formation of a DATD-crosslinked polyacrylamide gel is a classic example of free-radical polymerization.

Molecular Structure of this compound

DATD is synthesized from L-tartaric acid and allylamine. Its structure is characterized by two key features:

-

Two terminal allyl groups (CH₂=CH-CH₂-) : These are the reactive moieties that participate in the polymerization process, allowing the molecule to be incorporated into two separate growing polyacrylamide chains.

-

A central 1,2-diol (vicinal diol) : This feature, two hydroxyl (-OH) groups on adjacent carbon atoms, is the site of chemical cleavage and is the primary reason for DATD's utility as a reversible crosslinker.[3][4]

Caption: Chemical structure of this compound (DATD).

Free-Radical Polymerization

The polymerization of acrylamide into a gel matrix is initiated by a free-radical generating system, most commonly Ammonium Persulfate (APS) and N,N,N',N'-tetramethylethylenediamine (TEMED).

-

Initiation: APS decomposes to form sulfate free radicals (SO₄⁻•). This process is significantly accelerated by TEMED, which acts as a catalyst.

-

Propagation: The sulfate radical attacks an acrylamide monomer, transferring the radical to it. This activated monomer then rapidly adds to other acrylamide monomers, forming long, linear polymer chains.

-

Crosslinking: When an activated polyacrylamide chain encounters one of the allyl groups of a DATD molecule, it incorporates the DATD into the chain. The second allyl group on the same DATD molecule can then react with another growing polymer chain. This event creates a covalent bridge—a crosslink—between two polyacrylamide chains. The repetition of this process throughout the solution results in a porous gel network.

Caption: Free-radical polymerization and crosslinking workflow.

Part 2: The Reversible Cleavage Mechanism

The defining characteristic of DATD is the ability to reverse the crosslinking, thereby solubilizing the gel. This is accomplished through the specific and gentle chemical cleavage of the 1,2-diol group at the heart of the DATD molecule.

Oxidative Cleavage by Periodate

Periodic acid (HIO₄) or its salt, sodium periodate (NaIO₄), are highly selective oxidizing agents that cleave the carbon-carbon bond of vicinal diols.[3][5]

The mechanism proceeds via a cyclic periodate ester intermediate:

-

The periodate ion reacts with the two hydroxyl groups of the DATD crosslink to form a cyclic ester.

-

This intermediate is unstable and rapidly undergoes a rearrangement of electrons.

-

The C-C bond between the two hydroxyl-bearing carbons is broken, and the periodate is reduced. The products of this cleavage are two separate molecules, each containing a newly formed aldehyde group.

This reaction effectively severs the DATD molecule in half, breaking the covalent bridge between the polyacrylamide chains. With the crosslinks eliminated, the linear polyacrylamide chains are freed and the gel dissolves.[4][6]

Caption: Mechanism of DATD crosslink cleavage by periodic acid.

Part 3: Experimental Methodologies and Protocols

The primary application of DATD is in polyacrylamide gel electrophoresis (PAGE), where the ability to solubilize the gel is invaluable for recovering separated biomolecules for downstream analysis like mass spectrometry or scintillation counting.[7][8][9][10]

Protocol: Casting a DATD-Crosslinked Polyacrylamide Gel

This protocol provides a standard methodology for a 10% separating gel. Volumes should be adjusted for specific apparatuses.

Step-by-Step Methodology:

-

Assemble Gel Cassette: Thoroughly clean and assemble glass plates and spacers according to the manufacturer's instructions. Ensure there are no leaks.

-

Prepare Separating Gel Solution: In a small beaker or conical tube, combine the reagents in the order listed in Table 2. Mix gently after each addition.

-

Initiate Polymerization: Add the final two reagents, APS and TEMED, immediately before casting. Swirl the solution gently but quickly to mix. TEMED and APS initiate the polymerization, so work swiftly from this point.

-

Cast the Gel: Using a pipette, immediately introduce the gel solution into the cassette. Fill to the desired height, leaving space for a stacking gel if required.

-

Overlay: Gently overlay the top of the gel with a thin layer of water-saturated butanol or distilled water. This prevents oxygen, which inhibits polymerization, from contacting the gel surface and ensures a sharp, flat interface.

-

Polymerization: Allow the gel to polymerize for 30-60 minutes at room temperature. A sharp refractive index change will be visible at the overlay interface upon completion.

-

Stacking Gel (if applicable): Pour off the overlay and rinse with distilled water. Prepare and pour the stacking gel on top of the polymerized separating gel and insert the comb. Allow it to polymerize for 20-30 minutes.

Table 1: Typical Reagent Concentrations for a 10% DATD Separating Gel (10 mL)

| Reagent | Stock Concentration | Volume to Add | Final Concentration | Purpose |

| Deionized Water | - | 4.0 mL | - | Solvent |

| Acrylamide/DATD Solution | 30% T, 2.6% C* | 3.33 mL | 10% T, 2.6% C | Monomer & Crosslinker |

| Separating Gel Buffer | 1.5 M Tris-HCl, pH 8.8 | 2.5 mL | 0.375 M | Maintains pH |

| Sodium Dodecyl Sulfate (SDS) | 10% (w/v) | 100 µL | 0.1% (w/v) | Denaturing Agent |

| Ammonium Persulfate (APS) | 10% (w/v) | 100 µL | 0.1% (w/v) | Initiator |

| TEMED | - | 10 µL | ~0.1% (v/v) | Catalyst |

*Note: %T is the total monomer concentration (acrylamide + crosslinker). %C is the percentage of the total monomer that is the crosslinker.[11] A common stock solution is 29.2g acrylamide and 0.8g DATD in 100 mL water.

Protocol: Cleavage and Solubilization of a DATD-Crosslinked Gel

Step-by-Step Methodology:

-

Excise Gel Slice: After electrophoresis and visualization (e.g., Coomassie staining), carefully excise the band or region of interest from the gel using a clean scalpel.

-

Mince the Gel: Place the gel slice into a microcentrifuge tube and break it into smaller pieces using a clean pipette tip or a small pestle to increase the surface area for reaction.

-

Incubation: Add 200-500 µL of 10-50 mM periodic acid (HIO₄) solution (prepared in water) to the tube. The volume and concentration can be optimized, but a 2% solution is a common starting point.

-

Solubilization: Incubate the tube at room temperature or 37°C for 1-2 hours with occasional vortexing. The gel pieces will dissolve completely.

-

Downstream Processing: The solubilized sample, containing the molecule of interest now free from the polyacrylamide matrix, can be used for subsequent applications. Note that periodate is a strong oxidizing agent and may affect certain proteins; this should be considered in the experimental design.

Part 4: Comparative Analysis: DATD vs. Bis-Acrylamide

The choice of crosslinker is a critical experimental parameter that influences gel properties and experimental outcomes.

Table 2: Comparison of DATD and N,N'-methylenebisacrylamide

| Property | This compound (DATD) | N,N'-methylenebisacrylamide (Bis-acrylamide) | Rationale & Field Insights |

| Cleavability | Yes , with periodic acid. | No , forms a stable, non-cleavable matrix. | The primary advantage of DATD. Essential for recovering samples from the gel matrix for further analysis. |

| Chemical Nature | Contains 1,2-diol; allyl reactive groups. | Contains two acrylamide groups linked by a methylene bridge. | The diol is key to cleavage; the methylene bridge in bis-acrylamide is chemically robust. |

| Gel Resolution | Often provides higher resolution, especially for high MW proteins.[7] | Standard resolution, widely characterized. | DATD gels may form a spontaneous pore gradient, which can improve band sharpness.[7] |

| Gel Strength | Can be more brittle than bis-acrylamide gels, especially at higher %C. | Forms mechanically robust and elastic gels. | Requires more careful handling. Gels may shrink more during staining/destaining.[12] |

| Polymerization Rate | Generally polymerizes efficiently, similar to bis-acrylamide at low %C.[7] | Well-characterized and reliable polymerization kinetics. | High ratios of DATD to acrylamide can sometimes inhibit polymerization efficiency. |

| Primary Use Case | 2D electrophoresis, sample recovery for mass spec, scintillation counting.[13][14] | Routine 1D-PAGE, Western blotting, DNA sequencing gels. | Choose DATD when post-electrophoretic access to the sample is required. Choose bis-acrylamide for routine separation and blotting. |

Conclusion

This compound stands as a powerful alternative to traditional crosslinkers for polyacrylamide gel formation. Its mechanism is a tale of two distinct chemical processes: a robust free-radical polymerization via its allyl groups to form a stable gel matrix, and a specific, targeted oxidative cleavage of its internal 1,2-diol structure to reverse the crosslinking on demand. This elegant combination of stability and reversibility provides researchers with a critical tool for interrogating and recovering biomolecules from a gel matrix. While considerations for gel handling and potential oxidative effects on samples are necessary, the strategic use of DATD can unlock advanced workflows in proteomics, genomics, and drug development, making it an indispensable reagent in the modern molecular biology laboratory.

References

-

Title: 14.9: Cleavage of Diols Source: Chemistry LibreTexts URL: [Link]

-

Title: 16.4: Periodate cleavage of 1,2-diols (glycols) Source: Chemistry LibreTexts URL: [Link]

-

Title: Ch15: Oxidation cleavage of 1,2-diols Source: University of Calgary URL: [Link]

-

Title: Properties of acrylamide gels cross-linked with low concentrations of N,N'-diallyltartardiamide Source: PubMed, Journal of Virological Methods URL: [Link]

-

Title: N-N' diallyltartardiamide (DATD) as a cross-linking agent for polyacrylamide gel disc electrophoresis of human serum proteins Source: PubMed, Journal of Postgraduate Medicine URL: [Link]

-

Title: Oxidative Cleavage of Vicinal Diols With NaIO4 and Pb(OAc)4 Source: Master Organic Chemistry URL: [Link]

-

Title: Predict the products formed by periodic acid cleavage of the foll... Source: Pearson+ URL: [Link]

-

Title: Crosslinkers for gel electrophoresis Source: Interchim URL: [Link]

-

Title: N,N'-diallylaldardiamides and their use as cross-linkers in xylan hydrogels Source: 241st ACS National Meeting and Exposition URL: [Link]

-

Title: The use of N,N'-diallylaldardiamides as cross-linkers in xylan derivatives-based hydrogels Source: ScienceDirect URL: [Link]

-

Title: The use of N,N'-diallylaldardiamides as cross-linkers in xylan derivatives-based hydrogels Source: PubMed, Carbohydrate Polymers URL: [Link]

-

Title: Bis-(acrylamide)s as new cross-linkers for resin-based composite restoratives Source: PubMed, Dental Materials URL: [Link]

-

Title: What Does Gel Electrophoresis Involve? Source: News-Medical.Net URL: [Link]

-

Title: ELECTROPHORESIS APPLICATIONS USED IN MEDICINE Source: ResearchGate URL: [Link]

Sources

- 1. (+)-N,N′-二烯丙基酒石酸二酰胺 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. N,N'-DIALLYL-L-TARTARDIAMIDE | 58477-85-3 [chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Predict the products formed by periodic acid cleavage of the foll... | Study Prep in Pearson+ [pearson.com]

- 7. Properties of acrylamide gels cross-linked with low concentrations of N,N'-diallyltartardiamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-N' diallyltartardiamide (DATD) as a cross-linking agent for polyacrylamide gel disc electrophoresis of human serum proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What are the applications of electrophoresis? | AAT Bioquest [aatbio.com]

- 10. news-medical.net [news-medical.net]

- 11. echemi.com [echemi.com]

- 12. interchim.fr [interchim.fr]

- 13. Applications of 2D Gel Electrophoresis - Creative Proteomics [creative-proteomics.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of N,N'-Diallyltartramide in Various Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of N,N'-Diallyltartramide (DATD), a crucial crosslinking agent in various scientific and industrial applications. This document delves into the molecular determinants of DATD's solubility, offering a theoretical framework grounded in the principles of organic chemistry. Recognizing the limited availability of specific quantitative solubility data in public literature, this guide equips researchers, scientists, and drug development professionals with a robust, step-by-step experimental protocol to determine the solubility of DATD in a multitude of solvents. The methodologies presented herein are designed to be adaptable to various laboratory settings, ensuring the generation of precise and reliable data essential for optimizing experimental and manufacturing processes.

Introduction to this compound: A Molecule of Versatility

This compound (DATD) is a bifunctional organic compound with the chemical formula C₁₀H₁₆N₂O₄.[1][2] It is widely recognized for its role as a crosslinking agent in the polymerization of polyacrylamide gels, particularly for electrophoretic applications. Unlike gels crosslinked with bisacrylamide, DATD-polyacrylamide gels possess the unique characteristic of being susceptible to cleavage by periodic acid due to the presence of vicinal diols in the DATD structure. This property facilitates the extraction of separated macromolecules from the gel matrix. The molecular structure of DATD, featuring two hydroxyl groups, two amide functionalities, and two allyl groups, imparts a unique combination of polarity and reactivity, which are key determinants of its solubility profile.

The Molecular Basis of this compound Solubility: A Theoretical Framework

The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which posits that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[3] The solubility of DATD in any given solvent is a result of the interplay between its molecular structure and the physicochemical properties of the solvent.

The Role of Polarity and Hydrogen Bonding

DATD is a moderately polar molecule. The presence of two hydroxyl (-OH) and two amide (-CONH-) groups allows for the formation of hydrogen bonds, both as a hydrogen bond donor and acceptor. These functional groups are capable of interacting with polar solvents, particularly those that can also engage in hydrogen bonding, such as water, alcohols (e.g., ethanol, methanol), and protic polar solvents. Qualitative data indicates that DATD is soluble in ethanol and methanol.[1][4] The measurement of its optical activity in water also suggests a degree of aqueous solubility.

The Influence of Nonpolar Moieties

Conversely, the two allyl groups (CH₂CH=CH₂) and the carbon backbone of the tartramide structure introduce nonpolar characteristics to the molecule. These nonpolar regions will favor interactions with nonpolar or weakly polar solvents through van der Waals forces. Therefore, the overall solubility of DATD in a particular solvent is a balance between the hydrophilic interactions of its polar functional groups and the hydrophobic interactions of its nonpolar components.

The Impact of Temperature and Molecular Size

The solubility of solids in liquids generally increases with temperature.[3] This is because the increased kinetic energy of the solvent molecules allows them to more effectively break apart the solute's crystal lattice and solvate the individual molecules. The molecular size of DATD (molecular weight: 228.25 g/mol ) is another factor that can influence its solubility; larger molecules can sometimes be more challenging for solvent molecules to surround and dissolve.[3][5]

Caption: Experimental workflow for determining the solubility of this compound.

Data Presentation and Interpretation

To facilitate comparison and analysis, the experimentally determined solubility data for DATD in various solvents should be summarized in a clear and organized table.

Table 1: Solubility of this compound in Various Solvents at a Specified Temperature

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mg/mL) | Molarity (mol/L) |

| Water | 25 | Experimental Value | Experimental Value | Experimental Value |

| Ethanol | 25 | Experimental Value | Experimental Value | Experimental Value |

| Methanol | 25 | Experimental Value | Experimental Value | Experimental Value |

| Dimethyl Sulfoxide (DMSO) | 25 | Experimental Value | Experimental Value | Experimental Value |

| Dimethylformamide (DMF) | 25 | Experimental Value | Experimental Value | Experimental Value |

| Acetone | 25 | Experimental Value | Experimental Value | Experimental Value |

| Dichloromethane | 25 | Experimental Value | Experimental Value | Experimental Value |

| Toluene | 25 | Experimental Value | Experimental Value | Experimental Value |

| Hexane | 25 | Experimental Value | Experimental Value | Experimental Value |

Note: The values in this table are placeholders and should be populated with experimentally determined data.

Safety and Handling Considerations

When working with this compound and various organic solvents, it is imperative to adhere to standard laboratory safety protocols. Consult the Safety Data Sheet (SDS) for DATD and each solvent before commencing any experimental work. [6]Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All experimental procedures should be conducted in a well-ventilated fume hood.

Conclusion

While specific quantitative solubility data for this compound is not extensively documented, a thorough understanding of its molecular structure allows for qualitative predictions of its solubility behavior. The presence of both polar, hydrogen-bonding functional groups and nonpolar moieties suggests a nuanced solubility profile across a range of solvents. This technical guide provides the necessary theoretical background and a detailed, practical experimental protocol to empower researchers to accurately determine the solubility of DATD in their solvents of interest. The generation of such data is critical for the informed design and optimization of processes in which this compound plays a pivotal role.

References

- BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of N,N'-Divinylurea in Organic Solvents.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- Khan Academy. (n.d.). Solubility of organic compounds.

- Alloprof. (n.d.). Measuring Solubility.

- JoVE. (n.d.). Determining the Solubility Rules of Ionic Compounds.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Education.com. (n.d.). Testing the Solubility of Common Liquid Solvents.

- Quora. (2022, June 20). How will you determine the solubility of a solid in a liquid solvent?

- ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?

- ChemicalBook. (2025, February 1). N,N'-DIALLYL-L-TARTARDIAMIDE - Safety Data Sheet.

- ChemicalBook. (2025, January 27). N,N'-DIALLYL-L-TARTARDIAMIDE | 58477-85-3.

- ChemicalBook. (2023, May 4). N,N'-DIALLYLTARTARDIAMIDE | 28843-34-7.

- Sigma-Aldrich. (n.d.). (+)-N,N -Diallyltartramide = 99 58477-85-3.

- BenchChem. (n.d.). A Comprehensive Technical Guide to the Solubility of Diisoamylamine in Organic Solvents.

- PubChem. (n.d.). Dimethyl Sulfoxide.

- Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data.

- ResearchGate. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data.

- Sigma-Aldrich. (n.d.). (+)-N,N -Diallyltartramide = 99 58477-85-3.

- Labsolu. (n.d.). (+)-N,N'-Diallyl-L-tartardiamide.

- Sigma-Aldrich. (n.d.). (+)-N,N -Diallyltartramide = 99 58477-85-3.

- Physical Chemistry Research. (2024).

- gChem Global. (n.d.). DMSO.

- PubChem. (n.d.). Dimethyl Sulfoxide | (CH3)2SO | CID 679.

- Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data.

- ResearchGate. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data.

- ACS Publications. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.

- ACS Publications. (2018, June 6). Solubility Correlations of Common Organic Solvents.

- MIT Open Access Articles. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures.

- MDPI. (2021, April 30). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations.

- Data.gov. (n.d.). water-solubility.

- ACS Publications. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.

- IUPAC. (n.d.). SOLUBILITY DATA SERIES.

- Sigma-Aldrich. (n.d.). (+)-N,N -Diallyltartramide = 99 58477-85-3.

- Sigma-Aldrich. (n.d.). (+)-N,N -Diallyltartramide = 99 58477-85-3.

Sources

Introduction: Understanding N,N'-Diallyltartramide in the Research Context

An In-Depth Technical Guide to the Safe Handling of N,N'-Diallyltartramide

For Researchers, Scientists, and Drug Development Professionals

This compound (DATD) is a chemical compound primarily utilized in research laboratories as a cross-linking agent for polyacrylamide gels, particularly in electrophoresis applications like SDS-PAGE.[1] Its unique properties, such as the ability to form gels with increased mechanical stability and the capacity to be dissolved by periodic acid, make it a valuable alternative to bisacrylamide.[1] However, its utility in the lab is matched by a set of handling requirements dictated by its chemical nature. This guide provides a comprehensive overview of the safety data for DATD, moving beyond a simple recitation of Safety Data Sheet (SDS) information to offer practical, field-tested advice for researchers and professionals in drug development. The core principle of this guide is to foster a proactive safety culture through a deep understanding of the "why" behind safety protocols.

Section 1: Hazard Identification and Risk Assessment

A thorough understanding of the inherent hazards of a chemical is the foundation of safe laboratory practice. This compound is classified as a hazardous chemical and requires careful handling to minimize risk.[2]

GHS Classification and Associated Hazards

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. For this compound, the key GHS classifications are:

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[2]

-

Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[2]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[2][3]

The signal word associated with these classifications is "Warning" .[2][3]

Deconstructing the Health Hazards

-

Dermal and Ocular Exposure: Direct contact with this compound powder or solutions can lead to skin and eye irritation.[2] The causality behind this is the chemical's ability to interact with and disrupt the lipid bilayers of skin cells and the delicate tissues of the eyes. Repeated or prolonged contact can exacerbate this irritation.

-

Inhalation: As a fine powder, this compound can become airborne during handling, posing an inhalation risk.[3] If inhaled, it can irritate the respiratory tract, leading to symptoms such as coughing and shortness of breath.[2]

-

Ingestion: While not a primary route of exposure in a laboratory setting, accidental ingestion may be harmful.[2]

Physical and Chemical Properties and Their Safety Implications

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Safety Implication |

| Appearance | White to off-white crystalline powder, crystals, or flakes[4] | Fine powder can be easily inhaled; good ventilation is crucial. |

| Melting Point | 186 - 188 °C (lit.)[3] | Stable at room temperature. |

| Solubility | Soluble in Ethanol, Methanol[4] | Spills can be cleaned with appropriate solvents, but this also increases the risk of skin absorption. |

| Storage Temperature | 2-8°C[4] | Requires refrigerated storage to maintain stability. |

Section 2: Engineering Controls and Personal Protective Equipment (PPE) - A Multi-Layered Defense

The hierarchy of controls is a fundamental concept in laboratory safety. Engineering controls are the first and most effective line of defense, followed by administrative controls and, finally, Personal Protective Equipment (PPE).

The Primacy of Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area.[2][3] A chemical fume hood is the preferred engineering control, especially when handling larger quantities or when there is a potential for dust generation. The rationale is to capture any airborne particles at the source, preventing inhalation.

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2] In the event of accidental exposure, immediate flushing is critical to minimizing injury.

Personal Protective Equipment (PPE) - The Last Line of Defense

While engineering controls are designed to minimize exposure, PPE is essential for protecting the user from any residual risk.

-

Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] A face shield may be necessary when there is a significant splash hazard.

-

Skin Protection:

-

Gloves: Wear protective gloves to prevent skin contact.[2] Nitrile gloves are a common and effective choice for handling solid chemicals. Always inspect gloves for any signs of degradation or punctures before use.

-

Lab Coat: A lab coat should be worn to protect street clothes and provide an additional layer of protection against spills.

-

-

Respiratory Protection: In situations where dust generation is unavoidable and ventilation is inadequate, a NIOSH-approved N95 dust mask or higher-level respirator may be necessary.

Workflow for PPE Selection

The following diagram illustrates a logical workflow for selecting the appropriate PPE when working with this compound.

Sources

An In-Depth Technical Guide to N,N'-Diallyl-L-tartardiamide (CAS No. 58477-85-3): Properties and Applications for Researchers and Drug Development Professionals

Abstract

N,N'-Diallyl-L-tartardiamide (CAS No. 58477-85-3), commonly known as DATD, is a chiral, bifunctional crosslinking agent with significant utility in the fields of biochemistry, polymer chemistry, and materials science. Its defining feature is the presence of a vicinal diol bridge, which imparts cleavability to the crosslinks under mild conditions, a property that has been extensively exploited in electrophoretic separation techniques. This guide provides a comprehensive technical overview of DATD, detailing its chemical and physical properties, established applications, and exploring its potential in emerging areas such as controlled drug delivery and tissue engineering. A critical evaluation of its biocompatibility and toxicological profile, based on available data, is also presented to inform its potential use in drug development. This document is intended to serve as a foundational resource for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors, providing both theoretical insights and practical methodologies.

Introduction: The Chemistry and Unique Functionality of N,N'-Diallyl-L-tartardiamide

N,N'-Diallyl-L-tartardiamide is a derivative of L-tartaric acid, featuring two allyl groups attached to amide functionalities. This structure provides two key reactive sites for polymerization. The IUPAC name for this compound is (2R,3R)-2,3-dihydroxy-N,N'-bis(prop-2-enyl)butanediamide[1].

The central tartaric acid-derived core possesses a 1,2-diol structure, which is the cornerstone of its primary application as a cleavable crosslinker. This vicinal diol can be readily oxidized and cleaved by periodate ions under mild conditions, allowing for the dissolution of the crosslinked polymer matrix. This unique characteristic distinguishes DATD from more commonly used, non-cleavable crosslinkers like N,N'-methylenebisacrylamide (BIS)[2].

Physicochemical Properties

A thorough understanding of the physicochemical properties of DATD is essential for its effective application in various experimental and formulation contexts.

| Property | Value | Source(s) |

| CAS Number | 58477-85-3 | [3][4][5] |

| Molecular Formula | C₁₀H₁₆N₂O₄ | [4][5] |

| Molecular Weight | 228.25 g/mol | [4][5] |

| Appearance | White to off-white crystalline powder, crystals, or flakes | [1][3] |

| Melting Point | 186-188 °C (lit.) | [5][6] |

| Boiling Point | 566.8 °C at 760 mmHg (estimated) | [1] |

| Density | 1.192 g/cm³ (estimated) | [1] |

| Solubility | Soluble in water and organic solvents | [7][8] |

| Optical Activity | [α]20/D +108°, c = 2.4 in H₂O | [5] |

| Storage | 2-8°C, in a dry, well-ventilated place | [1][9] |

Core Application: A Reversible Crosslinker in Polyacrylamide Gel Electrophoresis (PAGE)

The primary and most well-documented application of DATD is as a crosslinking agent in the preparation of polyacrylamide gels for the electrophoretic separation of proteins and nucleic acids[3][10]. The ability to dissolve the gel matrix after electrophoresis offers significant advantages for the recovery of separated biomolecules.

The Causality Behind Using a Cleavable Crosslinker

Traditional polyacrylamide gels crosslinked with N,N'-methylenebisacrylamide are chemically robust and difficult to dissolve without harsh treatments that can damage the separated molecules. This makes the recovery of intact, biologically active proteins or nucleic acids challenging.

DATD-crosslinked gels, however, can be readily dissolved by treatment with a dilute solution of periodic acid[2]. This process specifically targets the vicinal diols of the DATD crosslinks, oxidizing them and breaking the polymer network into soluble fragments. This allows for the gentle and efficient recovery of separated biomolecules for downstream applications such as:

-

Mass spectrometry analysis

-

Amino acid sequencing

-

Scintillation counting[11]

-

Further functional assays

Experimental Protocol: Preparation and Dissolution of DATD-Crosslinked Polyacrylamide Gels

This protocol provides a general guideline for the preparation of DATD-crosslinked polyacrylamide gels and their subsequent dissolution. Researchers should optimize the concentrations based on their specific application.

Materials:

-

Acrylamide/DATD stock solution (e.g., 30% w/v total monomers, with a specific ratio of acrylamide to DATD)

-

Tris-HCl buffer (appropriate pH for stacking and resolving gels)

-

Sodium dodecyl sulfate (SDS) (for denaturing gels)

-

Ammonium persulfate (APS), 10% (w/v) solution (freshly prepared)

-

N,N,N',N'-Tetramethylethylenediamine (TEMED)

-

Periodic acid solution (e.g., 1% w/v in water)

-

Gel casting apparatus

Workflow for DATD-PAGE and Gel Dissolution:

Caption: Workflow for DATD-crosslinked PAGE from gel preparation to biomolecule recovery.

Step-by-Step Methodology:

-

Gel Solution Preparation: Prepare the desired percentage of polyacrylamide gel solution using the acrylamide/DATD stock solution, appropriate buffers, and SDS if performing SDS-PAGE. The ratio of acrylamide to DATD can be adjusted to alter the gel's physical properties; a common starting point is a ratio similar to that used for acrylamide/BIS gels (e.g., 29:1 or 37.5:1).

-

Degassing: Degas the gel solution under vacuum for at least 15 minutes to remove dissolved oxygen, which can inhibit polymerization[12].

-

Polymerization: Initiate polymerization by adding freshly prepared APS and TEMED. Immediately pour the solution into the gel casting apparatus.

-

Electrophoresis: Once the gel has polymerized, load the samples and run the electrophoresis according to standard protocols[6][13][14].

-

Visualization: After electrophoresis, stain the gel with a suitable dye (e.g., Coomassie Brilliant Blue or silver stain) to visualize the separated bands.

-

Band Excision: Carefully excise the protein or nucleic acid band of interest from the gel using a clean scalpel.

-

Gel Dissolution: Place the excised gel slice in a microcentrifuge tube and add a sufficient volume of periodic acid solution (e.g., 1% w/v) to completely immerse the gel slice.

-

Incubation: Incubate the tube at room temperature or a slightly elevated temperature (e.g., 37°C) with gentle agitation until the gel slice is completely dissolved. The time required for dissolution will depend on the size of the gel slice and the concentration of the periodic acid.

-

Recovery: Once the gel is dissolved, the biomolecules are in solution and can be recovered by various methods such as precipitation, dialysis, or direct use in downstream applications.

Emerging Applications in Drug Development and Materials Science

The unique properties of DATD extend beyond electrophoresis, with growing interest in its use for the fabrication of advanced biomaterials.

Hydrogels for Controlled Drug Delivery

The cleavable nature of DATD crosslinks makes it an attractive candidate for the development of stimuli-responsive hydrogels for controlled drug delivery[7][15]. The principle behind this application is the encapsulation of a therapeutic agent within a DATD-crosslinked hydrogel matrix. The drug can then be released upon the introduction of a specific trigger that cleaves the crosslinks, leading to the degradation of the hydrogel.

Conceptual Workflow for DATD-Hydrogel Drug Delivery:

Caption: Conceptual workflow for a DATD-crosslinked hydrogel drug delivery system.

While the concept is promising, it is important to note that the use of periodic acid as a trigger for in vivo applications is not feasible due to its toxicity. Research in this area is focused on identifying alternative, biocompatible triggers that can induce cleavage of the vicinal diol bond.

A notable area of interest is the controlled release of antibiotics like ciprofloxacin from hydrogel matrices to treat localized infections[3][16][17]. Although specific protocols for DATD-ciprofloxacin hydrogels are not widely published, the general principles of hydrogel formulation for ciprofloxacin delivery can be adapted[3][6][16][17]. The release kinetics from such a system would be expected to follow a pattern of initial burst release followed by a sustained release as the hydrogel degrades[13][16].

Scaffolds for Tissue Engineering

The ability to create biodegradable and biocompatible scaffolds is a cornerstone of tissue engineering. DATD can be used to fabricate hydrogel scaffolds with tunable mechanical properties and degradation rates. The degradation of the scaffold can be controlled to match the rate of new tissue formation. While this is an area of active research, the inherent biocompatibility of tartaric acid derivatives suggests that DATD could be a viable component in such systems.

Biocompatibility and Toxicological Profile

For any material being considered for in vivo applications, a thorough evaluation of its biocompatibility and toxicity is paramount.

Safety Information Summary:

-

Hazard Statements: Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335)[6][13].

-

Precautionary Statements: Wear protective gloves, eye protection, and face protection. Avoid breathing dust. Use only in a well-ventilated area[6][13].

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, remove person to fresh air[6][13].

Biocompatibility and In Vivo Considerations:

While the safety data sheets provide guidance for handling the pure compound, there is a significant lack of publicly available data on the in vivo biocompatibility and toxicology of DATD-crosslinked materials. Studies on the cytotoxicity of other crosslinked biomaterials have shown that the nature of the crosslinker and the presence of leachable monomers can significantly impact cell viability[5][18][19][20][21].

For DATD to be considered a viable candidate for drug delivery or tissue engineering applications, rigorous in vivo studies are necessary to assess:

-

The local and systemic inflammatory response to the implanted hydrogel.

-

The biocompatibility of the degradation products.

-

The long-term fate of the polymer fragments in the body.

The absence of this critical data represents a major hurdle for the translation of DATD-based biomaterials into clinical applications.

Analytical Characterization

The characterization of both DATD and the materials synthesized from it is crucial for quality control and understanding structure-property relationships.

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to confirm the chemical structure of DATD and to monitor the polymerization process by observing the disappearance of the vinyl C=C stretching vibrations. It can also be used to characterize the crosslinked hydrogel network[3][5][15][22][23][24][25][26][27].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of DATD and for characterizing the composition of copolymers containing DATD[4][8][11][23][26][28][29][30][31].

-

Thermal Analysis (DSC, TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can be used to determine the thermal properties of DATD-crosslinked polymers, such as their glass transition temperature and thermal stability[3][24].

-

Rheology: Rheological measurements are essential for characterizing the mechanical properties of DATD-crosslinked hydrogels, such as their storage and loss moduli, which are critical for their application in drug delivery and tissue engineering[32].

Conclusion and Future Perspectives

N,N'-Diallyl-L-tartardiamide is a versatile and valuable tool for researchers, particularly in the field of proteomics and other areas where the recovery of biomolecules from polyacrylamide gels is required. Its well-defined chemistry and the cleavable nature of its crosslinks provide a distinct advantage over traditional crosslinking agents.

The potential of DATD in drug delivery and tissue engineering is intriguing, but it remains an area of nascent research. The primary obstacle to its translation into biomedical applications is the lack of comprehensive biocompatibility and in vivo toxicology data. Future research should focus on:

-

Developing biocompatible methods for triggering the cleavage of DATD crosslinks in vivo.

-

Conducting thorough in vitro and in vivo studies to assess the cytotoxicity, inflammatory response, and long-term fate of DATD-based materials and their degradation products.

-

Synthesizing and characterizing novel DATD-containing copolymers and hydrogels with optimized properties for specific drug delivery and tissue engineering applications.

By addressing these critical research questions, the full potential of N,N'-Diallyl-L-tartardiamide as a smart biomaterial may be realized, expanding its utility far beyond its current, well-established role in the laboratory.

References

- Development, Characterization, and Biological Evaluation of a Self-Healing Hydrogel Patch Loaded with Ciprofloxacin for Wound Dressings. MDPI.

- Plot of percent drug loading by hydrogel with time.

- (+)-N,N′-Diallyl-L-tartardiamide | MedChemExpress. MedChemExpress.

- (+)-N,N -Diallyltartramide = 99 58477-85-3 - Sigma-Aldrich. Sigma-Aldrich.

- Investigation and kinetics of hydrogel scaffold with sustained release ciprofloxacin hydrochloride.

- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.

- N,N′-Diallyl-L-tartardiamide - Wikipedia. Wikipedia.

- N,N'-DIALLYL-L-TARTARDIAMIDE - Safety D

- Designing Hydrogels for Controlled Drug Delivery. MDPI.

- N,N'-DIALLYL-L-TARTARDIAMIDE | 58477-85-3 - ChemicalBook. ChemicalBook.

- N,N'-Diallyl-L-tartardiamide, 99% - Fisher Scientific. Fisher Scientific.

- InterBioTech Crosslinkers for gel electrophoresis - Interchim. Interchim.

- Investigation of the Membrane Localization and Interaction of Selected Flavonoids by NMR and FTIR Spectroscopy - MDPI. MDPI.

- In vivo screening of hydrogel library using cellular barcoding identifies biomaterials that mitigate host immune responses and fibrosis - ResearchGate.

- SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific.

- CAS 58477-85-3 N,N'-DIALLYL-L-TARTARDIAMIDE - BOC Sciences. BOC Sciences.

- Improved membrane protein solubilization and clean-up for optimum two-dimensional electrophoresis utilizing GLUT-1 as a classic integral membrane protein - NIH.

- Synthesis and characterization of acrylamide/acrylic acid hydrogels crosslinked using a novel diacrylate of glycerol to produce multistructured materials - ResearchGate.

- Evaluation of the In Vitro Cytotoxicity of Cross-Linked Biomaterials - ResearchGate.

- Mechanical characterization data of polyacrylamide hydrogel formulations and 3D printed PLA for application in human head phantoms - NIH.

- Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. ESA-IPB.

- N-N' diallyltartardiamide (DATD) as a cross-linking agent for polyacrylamide gel disc electrophoresis of human serum proteins - PubMed. PubMed.

- Evaluation of the in vitro cytotoxicity of cross-linked biom

- How to Prepare and Run an SDS-PAGE Gel Step by Step - Patsnap Synapse.

- Elastic, silk-cardiac extracellular matrix hydrogels exhibit time-dependent stiffening that modulates cardiac fibroblast response - PubMed. PubMed.

- Liquid scintillation counting of polyacrylamide gels crosslinked with N,N'-methylene-bis-acrylamide and N,N'-diallyltartardiamide - PubMed. PubMed.

- Analysis of Polymers by ATR/FT-IR Spectroscopy - PIKE Technologies. PIKE Technologies.

- Synthesis, Structural and Antioxidant Studies of Some Novel N-Ethyl Phthalimide Esters - Research journals - PLOS. PLOS.

- US9566299B2 - Oral pharmaceutical composition of aliphatic amine polymer or salts thereof - Google Patents.

- Hydrogels Based on Proteins Cross-Linked with Carbonyl Derivatives of Polysaccharides, with Biomedical Applications - PMC - NIH.

- Non-cytotoxic Dityrosine Photocrosslinked Polymeric Materials With Targeted Elastic Moduli. Frontiers.

- POLYACRYLAMIDE BASED HYDROGELS: SYNTHESIS, CHARACTERIZATION AND APPLICATIONS - International Journal of Pharmaceutical, Chemical, and Biological Sciences. International Journal of Pharmaceutical, Chemical, and Biological Sciences.

- Studies of nuclear magnetic resonance (NMR) spectroscopy - ScienceDirect. ScienceDirect.

- Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers - PMC - NIH.

- Solubilization of Membrane Proteins - Sigma-Aldrich. Sigma-Aldrich.

- Polysaccharide-Based Drug Carriers—A Patent Analysis - PMC - PubMed Central. PubMed Central.

- Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC. PubMed Central.

- US20140154312A1 - Oral targetted drug delivery system - Google Patents.

- Lipid composition for the delivery of therapeutic cargos (P

- Extraction of Proteins from Gels: A Brief Review | Springer Nature Experiments.

- N,N'-diallyldithio-1,4-piperazinedicarboxamide - Optional[1H NMR] - Chemical Shifts. Wiley.

- Cytotoxicity evaluation of gelatin sponges prepared with different cross-linking agents. Taylor & Francis Online.

- Acrylamide Polymerization — A Practical Approach - Bio-Rad. Bio-Rad.

Sources

- 1. Designing hydrogels for controlled drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Properties of acrylamide gels cross-linked with low concentrations of N,N'-diallyltartardiamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. doras.dcu.ie [doras.dcu.ie]

- 5. Evaluation of the In Vitro Cytotoxicity of Crosslinked Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Swellable Ciprofloxacin-Loaded Nano-in-Micro Hydrogel Particles for Local Lung Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hydrogels Based Drug Delivery Synthesis, Characterization and Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hydrogels with stiffness-degradation spatial patterns control anisotropic 3D cell response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vivo response to dynamic hyaluronic acid hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. N-N' diallyltartardiamide (DATD) as a cross-linking agent for polyacrylamide gel disc electrophoresis of human serum proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Liquid scintillation counting of polyacrylamide gels crosslinked with N,N'-methylene-bis-acrylamide and N,N'-diallyltartardiamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. bio-rad.com [bio-rad.com]

- 13. Synthesis and drug release kinetics of ciprofloxacin from polyacrylamide/dextran/carbon quantum dots (PAM/Dex/CQD) hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. From burst to controlled release: using hydrogel crosslinking chemistry to tune release of micro-crystalline active pharmaceutical ingredients - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D4PM00186A [pubs.rsc.org]

- 15. mdpi-res.com [mdpi-res.com]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Evaluation of the in vitro cytotoxicity of cross-linked biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Non-cytotoxic Dityrosine Photocrosslinked Polymeric Materials With Targeted Elastic Moduli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. [PDF] Cytotoxicity evaluation of gelatin sponges prepared with different cross-linking agents | Semantic Scholar [semanticscholar.org]

- 22. interchim.fr [interchim.fr]

- 23. Investigation of the Membrane Localization and Interaction of Selected Flavonoids by NMR and FTIR Spectroscopy | MDPI [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. mdpi.com [mdpi.com]

- 26. journals.plos.org [journals.plos.org]

- 27. ijpcbs.com [ijpcbs.com]

- 28. mdpi.com [mdpi.com]

- 29. Transdermal delivery rate control using amorphous pharmaceutical compositions - Patent US-8784878-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 30. Release of protein from highly cross-linked hydrogels of poly(ethylene glycol) diacrylate fabricated by UV polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Mechanical characterization data of polyacrylamide hydrogel formulations and 3D printed PLA for application in human head phantoms - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Shelf Life and Storage Conditions for N,N'-Diallyltartramide (DATD)

Foreword

N,N'-Diallyltartramide (DATD) is a cornerstone crosslinking agent in the formulation of polyacrylamide gels, particularly favored in electrophoretic applications where subsequent recovery of separated macromolecules is desired.[1] Its unique structure, featuring a tartrate backbone with vicinal diols, allows for oxidative cleavage by periodic acid, facilitating the dissolution of the gel matrix—a distinct advantage over the more chemically robust N,N'-methylenebisacrylamide.[1] However, the very features that impart this desirable functionality also render DATD susceptible to specific degradation pathways that can compromise its performance and, by extension, the reproducibility of experimental results.

This guide provides a comprehensive technical overview of the factors influencing the stability of DATD. We will delve into its chemical vulnerabilities, propose potential degradation pathways based on first principles of organic chemistry, and establish a framework for best practices in its storage and handling. Furthermore, we will outline a systematic approach to stability testing, complete with a proposed stability-indicating analytical method, to empower researchers and drug development professionals to ensure the integrity of this critical reagent in their work.

Chemical Profile and Intrinsic Stability of this compound

This compound is a chiral molecule characterized by a C4 backbone derived from L-tartaric acid, with two secondary amide linkages to allyl groups.[2] The key functional groups that dictate its chemical behavior are:

-

Secondary Amide Linkages: These are generally stable but can be susceptible to hydrolysis under strong acidic or basic conditions.

-

Vicinal Diols: The two hydroxyl groups on adjacent carbons are prone to oxidative cleavage.[3][4][5][6]

-

Allyl Groups: The carbon-carbon double bonds and the adjacent allylic C-H bonds are sites of potential oxidative attack and other addition reactions.[7][8]

Under ideal storage conditions, solid DATD is a stable compound.[9] However, its stability can be compromised by exposure to common laboratory environmental factors.

Potential Degradation Pathways

While specific degradation studies on DATD are not extensively published, we can infer the most probable degradation routes by examining the reactivity of its constituent functional groups. These pathways represent the primary chemical risks to the integrity of the molecule during storage and handling.

Hydrolytic Degradation